molecular formula C3H9NO B043004 1-Aminopropan-2-ol CAS No. 78-96-6

1-Aminopropan-2-ol

Cat. No.: B043004
CAS No.: 78-96-6
M. Wt: 75.11 g/mol
InChI Key: HXKKHQJGJAFBHI-VKHMYHEASA-N
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Description

The F-Loop of Vitamin B12 is a specific structural component of the Vitamin B12 molecule, which is also known as cobalamin. Vitamin B12 is a water-soluble vitamin that plays a crucial role in the normal functioning of the brain and nervous system, as well as in the formation of red blood cells. It is unique among vitamins in that it contains a metal ion, cobalt, at its core. The F-Loop is part of the corrin ring structure that binds the cobalt ion and is essential for the vitamin’s biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin B12, including its F-Loop, is a complex process that involves multiple steps. The initial steps typically involve the fermentation of specific bacteria that produce the vitamin naturally. This is followed by a series of chemical reactions to purify and modify the vitamin to obtain the desired form. Common methods include reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry for analysis and purification .

Industrial Production Methods: Industrial production of Vitamin B12 often involves microbial fermentation using strains of bacteria such as Pseudomonas denitrificans or Propionibacterium shermanii. These bacteria are cultured in large fermentation tanks under controlled conditions to maximize yield. The vitamin is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Vitamin B12 and its derivatives, including the F-Loop, undergo various chemical reactions such as:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Methyl iodide, adenosyl chloride.

Major Products:

Scientific Research Applications

Vitamin B12, including its F-Loop, has numerous applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to undergo redox and substitution reactions.

    Biology: Essential for DNA synthesis and regulation, as well as for the proper functioning of the nervous system.

    Medicine: Used to treat Vitamin B12 deficiency, which can lead to pernicious anemia and neurological disorders.

    Industry: Employed in the fortification of foods and dietary supplements

Comparison with Similar Compounds

Uniqueness: The F-Loop of Vitamin B12 is unique in its ability to stabilize the cobalt ion and facilitate its participation in a wide range of biochemical reactions. This makes it an essential component of the vitamin’s structure and function, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2S)-1-aminopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKKHQJGJAFBHI-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2799-17-9
Record name (+)-1-Amino-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-1-Aminopropan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-1-aminopropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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